molecular formula C7H5NaO5 B1262042 Sodium gallate CAS No. 2053-21-6

Sodium gallate

Cat. No. B1262042
CAS RN: 2053-21-6
M. Wt: 192.1 g/mol
InChI Key: FZHLWVUAICIIPW-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of sodium gallate and related compounds often involves solid-state routes or reactions using sodium as a cation. For example, the synthesis of quaternary seleno-gallates with rare-earth metals and sodium cations has been achieved through stoichiometric combinations of sodium polyselenides, rare-earth metals, Ga2Se3, and Se or elemental Ga in place of Ga2Se3 in evacuated quartz ampoules. These methods illustrate the diverse synthetic approaches to this compound derivatives, highlighting their complex chemistry and the potential for novel material synthesis (Choudhury & Dorhout, 2008).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives is characterized by layers of GaSe4 tetrahedra joined by corner- and edge-sharing, with alkali-metal cations and trivalent rare-earth metal cations occupying square antiprismatic sites between the layers. This structure is isostructural to the thio-analogue, demonstrating the versatility and complexity of this compound’s crystal structure and how it influences the material's properties (Choudhury & Dorhout, 2008).

Chemical Reactions and Properties

This compound's chemical reactions and properties are influenced by its structure. For instance, the synthesis and characterization of gallium(III)-containing heteropolytungstates reveal how this compound-related compounds can act as catalysts in hydrolytic studies toward phosphoester and phosphoanhydride bond cleavage. These compounds demonstrate a strong interaction with ATP, showcasing this compound derivatives' potential as catalysts in biochemical reactions (Kandasamy et al., 2016).

Physical Properties Analysis

The physical properties of this compound derivatives, such as their optical properties, are of significant interest. The band gaps of quaternary seleno-gallates, for example, are considerably narrower than their thio-analogues, affecting their optical properties and potential applications in photovoltaics and optoelectronics. These findings underscore the importance of understanding the physical properties of this compound and its derivatives for future technological applications (Choudhury & Dorhout, 2008).

Chemical Properties Analysis

This compound and its derivatives exhibit a range of chemical properties, including antioxidant and catalytic activities. Their ability to act as efficient catalysts in various reactions, such as the reduction of 4-nitrophenol to 4-aminophenol, highlights the diverse applications of these compounds beyond their antioxidant capabilities. These chemical properties are essential for the development of new materials and processes in chemistry and materials science (Park et al., 2016).

Scientific Research Applications

Radiation Impact on Organs

Sodium gallate has been studied for its effects on the nucleic acid content in various organs of rats, both healthy and irradiated. Research by Baraboĭ Va and Matsuĭ Sp (1963) found that intra-abdominal administration of this compound affected the nucleic acid content in the liver, spleen, intestines, and testicles of rats, providing insights into its potential protective or modulatory effects against radiation-induced damage (Baraboĭ Va & Matsuĭ Sp, 1963).

Oxidative Stress Mitigation

This compound has shown potential in mitigating oxidative stress. For instance, Nabavi et al. (2013) explored the effects of methyl‐3‐O‐methyl gallate against sodium fluoride-induced oxidative stress in rat erythrocytes. Their findings suggest this compound derivatives could be significant in combating oxidative stress in biological systems (Nabavi et al., 2013).

Structure and Non-Stoichiometry

The structural aspects of this compound, particularly its non-stoichiometry, have been a subject of research. Kahn, Boilot, and Thery (1976) investigated the structure of β this compound, revealing interstitial atoms in its conduction planes and suggesting a non-stoichiometric pattern with interstitial oxygen (Kahn, Boilot, & Thery, 1976).

Ionic Conductivity and Alkali Effects

Research on this compound's ionic conductivity, especially in the context of the mixed alkali effect, has been conducted. Foster et al. (1981) studied the conductivity effect when potassium is partially replaced by sodium in K–β‐gallate, a potassium/gallium isomorph, showing significant changes in conductivity and activation energy, which are crucial for understanding fast ion conduction in such materials (Foster et al., 1981).

Interaction with Moisture

The interaction of this compound with moisture has been a key area of investigation. Foster and Arbach (1977) examined the reaction of gallium analogs of β-alumina with moisture, revealing insights into how moisture uptake affects the structure and properties of these materials (Foster & Arbach, 1977).

Complex Formation and Crystal Structure

Studies have also focused on the formation of complex structures involving this compound. Nakamura et al. (1996) researched the formation of sodium (ethylenediaminetetraacetato)gallate(III) trihydrate, which involves GaIII ions bonding to amino N atoms and acetate O atoms. Such studies contribute to our understanding of complex ion coordination and crystal structures in gallate compounds (Nakamura et al., 1996).

properties

IUPAC Name

sodium;3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O5.Na/c8-4-1-3(7(11)12)2-5(9)6(4)10;/h1-2,8-10H,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHLWVUAICIIPW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883790
Record name Benzoic acid, 3,4,5-trihydroxy-, sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60883790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2053-21-6
Record name Benzoic acid, 3,4,5-trihydroxy-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002053216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3,4,5-trihydroxy-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 3,4,5-trihydroxy-, sodium salt (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium gallate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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